2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-20-17(23)12-24-18-21-11-16(13-5-3-2-4-6-13)22(18)15-9-7-14(19)8-10-15/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWMCXWLLBIVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit bacterial cell division by interacting with the FtsZ protein.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS Number: 1226455-41-9) is a synthetic organic molecule notable for its complex structure, which includes an imidazole ring and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research.
- Molecular Formula : C20H15ClN4OS2
- Molecular Weight : 426.94 g/mol
- IUPAC Name : 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-methylacetamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The imidazole and thiazole rings facilitate binding interactions, potentially inhibiting or modulating enzyme activity. The presence of chlorophenyl and phenyl groups may enhance binding affinity through hydrophobic interactions, which are crucial for the compound's efficacy against specific biological pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of imidazole derivatives, including this compound. For instance, compounds similar in structure have shown promising results in inhibiting human adenovirus (HAdV) replication, with some derivatives achieving sub-micromolar potency. These findings suggest that modifications to the imidazole structure can significantly impact antiviral efficacy, making this compound a candidate for further investigation in antiviral drug development .
Anticancer Activity
The compound's anticancer properties have also been explored. Research indicates that imidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For example, derivatives with similar structural motifs have been shown to inhibit cell proliferation and promote cell death in various cancer cell lines. The mechanism often involves the modulation of pathways related to cell cycle regulation and apoptosis .
Case Studies
- Antiviral Efficacy Against HAdV :
- Cytotoxicity Assessment :
- In vitro studies assessing cytotoxicity revealed that certain derivatives of this compound maintained low cytotoxicity while exhibiting potent antiviral effects, indicating a favorable therapeutic window .
Data Table: Biological Activities
| Activity Type | Compound Structure | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Antiviral | 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide | <0.3 | >100 |
| Anticancer | Similar Imidazole Derivative | ~0.5 | Not specified |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide
- Structure : Differs in the 5-position substituent (p-tolyl instead of phenyl) and the acetamide’s nitrogen-linked thiazole ring.
- Molecular Formula : C₂₁H₁₇ClN₄OS₂.
- The thiazole moiety introduces additional hydrogen-bonding capacity, which may improve target binding affinity .
2-((1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide
- Structure : Features a 5-methylisoxazole group instead of N-methyl on the acetamide.
- Molecular Formula : C₂₁H₁₇ClN₄O₂S.
- Key Differences :
2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide
- Structure: Incorporates a benzoimidazole-pyrazole hybrid core and a cyano group.
- Molecular Formula : C₂₂H₁₇N₇OS.
- The cyano group increases electrophilicity, which may influence reactivity in biological systems .
Structural and Functional Comparison Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Advantages |
|---|---|---|---|---|
| Target Compound | C₁₉H₁₅ClN₄OS | 398.87 | N-Methylacetamide, phenyl (5-position) | Balanced lipophilicity; modular synthesis for derivatization |
| 2-((1-(4-Chlorophenyl)-5-(p-Tolyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide | C₂₁H₁₇ClN₄OS₂ | 441.0 | p-Tolyl (5-position), thiazole-linked acetamide | Enhanced target binding via thiazole H-bonding; higher molecular weight |
| 2-((1-(4-Chlorophenyl)-5-Phenyl-1H-Imidazol-2-yl)thio)-N-(5-Methylisoxazol-3-yl)Acetamide | C₂₁H₁₇ClN₄O₂S | 424.9 | 5-Methylisoxazole-linked acetamide | Improved solubility; metabolic stability |
| 2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]Imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)Acetamide | C₂₂H₁₇N₇OS | 447.48 | Benzoimidazole-pyrazole core, cyano group | Broader aromatic interactions; potential for covalent binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
